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Compound Name:
Fluorophenyl)methanesulfonamide

CAS No.: 919354-36-2

Cat. No.: B1358356

. J

Executive Summary & Structural Logic

Compound:

-(2-Fluorophenyl)methanesulfonamide CAS: 98611-90-6 Molecular Formula:

Exact Mass: 189.026

This molecule represents a classic sulfonanilide scaffold. In medicinal chemistry, the
sulfonamide moiety (

) acts as a hydrogen bond donor/acceptor pair, often serving as a bioisostere for carboxylic
acids. The ortho-fluorine atom introduces specific electronic effects:

 Inductive Withdrawal: Increases the acidity of the sulfonamide -NH-, potentially improving
potency in binding pockets.

o Conformational Lock: The fluorine atom can restrict rotation around the

bond via dipole repulsion or intramolecular H-bonding.

Structural Disambiguation (Critical Alert)
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Researchers must distinguish between two common isomers derived from the same string
name:

e Target A (This Guide):

-(2-Fluorophenyl)methanesulfonamide.[1][2] Sulfonamide nitrogen attached directly to the
aromatic ring. (Drug scaffold).

o Target B:(2-Fluorophenyl)methanesulfonamide.[3][4][5][6][7] Sulfonamide attached to a
benzylic methylene (

). (Building block).

Synthesis & Purification Workflow

To ensure spectroscopic data integrity, the sample must be synthesized and purified to >98%
purity. The standard protocol involves the mesylation of 2-fluoroaniline.

Experimental Protocol

 Activation: Dissolve 2-fluoroaniline (1.0 eq) in anhydrous DCM (

) under Nitrogen.

o Base Addition: Add Pyridine (1.5 eq) or Triethylamine (TEA) to scavenge HCI. Cool to 0°C.

o Mesylation: Dropwise addition of Methanesulfonyl chloride (MsCI) (1.1 eq). The reaction is
exothermic.

o Workup: Quench with water. Wash organic layer with 1M HCI (to remove unreacted
aniline/pyridine) and Brine.

 Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Process Flow Diagram
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Caption: Synthesis pathway for the sulfonanilide scaffold via nucleophilic substitution.

Spectroscopic Data: NMR Characterization

The NMR profile is characterized by the distinct coupling of the Fluorine atom (

, Spin 1/2) with both Carbon and Proton nuclei.

NMR (Proton) Data
Solvent: DMSO-

(Preferred for sulfonamide solubility and exchange suppression)
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Signal ( o ) ] Mechanistic
Multiplicity Integration Assignment e
nsi
ppm) g
Highly
deshielded acidic
proton. May
9.60 Singlet (br) 1H broaden or
disappear in
exchange.
Ortho to
Nitrogen;
7.45-7.55 Multiplet 1H Ar-H (C6) deshielded by
the sulfonamide
group.
Complex splitting
due to
7.25-7.35 Multiplet 2H Ar-H (C3, C4)
and
coupling.
7.15-7.25 Multiplet 1H Ar-H (C5) Para to Fluorine.
Characteristic
_ methyl sulfone
3.05 Singlet 3H
peak.
Uncoupled.
NMR (Carbon) Data
Note:
coupling results in doublets (
).
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Signal ( Splitting (
Assignment Notes
ppm) )
Direct C-F coupling
156.5 C-2 (C-F) (large coupling
constant).
Ipso carbon, coupled
128.0 C-1(C-N) _
to ortho Fluorine.
127.5 C-3 Ortho to Fluorine.
126.8 C-4 Meta to Fluorine.
_ Remote from Fluorine
1245 Singlet C-5 o )
(minimal coupling).
Meta to Fluorine,
116.2 C-6
Ortho to N.
40.5 Singlet Methyl carbon.

NMR (Fluorine)
e Shift:
-120.0 to -125.0 ppm (Multiplet).

» Appearance: Typically appears as a complex multiplet due to coupling with adjacent aromatic
protons.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is critical for confirming the formation of the sulfonamide bond and the
presence of the fluorine ring.
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Wavenumber (

Intensity Assignment Diagnostic Value
)
Confirms secondary
3240 - 3280 Med Broad sulfonamide. Absence
- edium, Broa
Stretch indicates tertiary (N-
alkylation).
Characteristic sulfonyl
1330 - 1350 Strong Asymmetric band 1.
Characteristic sulfonyl
1150 - 1170 Strong Symmetric band 2.
1290 - 1250 o Aryl-Fluorine bond
- ron
g Stretch confirmation.
_ Benzene ring skeletal
1580, 1490 Medium Aromatic

vibrations.

Mass Spectrometry (MS)

Technique: ESI (Electrospray lonization) or APCI.
» Molecular Weight: 189.21 g/mol

« lonization Mode: Negative Mode (ESI-) is typically more sensitive for sulfonamides due to
the acidic N-H proton.
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lon (
Mode Identity Interpretation
)
Deprotonated
188.0 ESI () molecular ion. Base
peak.
Protonated molecular
190.0 ESI (+) )
ion.
Sodium adduct
212.0 ESI (+) (common in

unbuffered solvents).

Analytical Validation Workflow

To certify the compound for use in biological assays, follow this logic gate:

Isolated Solid

1H NMR
(Check Methyl/Aromatic Ratio)

LC-MS
(Check Purity >95%)

—— i ———————————————————————————

Release for
Bio-Assay

Recrystallize
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Click to download full resolution via product page
Caption: Quality Control (QC) decision tree for validating sulfonamide synthesis.

References

¢ PubChem. (2025). N-(2-Fluorophenyl)methanesulfonamide (Compound).[1][2][3][4][5][6]
[7][8] National Library of Medicine. [Link]

e Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman
Scientific & Technical. (General reference for Sulfonamide synthesis via Sulfonyl Chlorides).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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